molecular formula C22H19FN6O3 B2762632 N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-46-4

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2762632
CAS No.: 941884-46-4
M. Wt: 434.431
InChI Key: WWCXVRPNCXJASL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, identified by its CAS number 941884-46-4, is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H19FN6O3C_{22}H_{19}FN_{6}O_{3}, with a molecular weight of 434.4 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity. The presence of fluorine and acetamido groups suggests potential interactions with biological targets.

PropertyValue
CAS Number941884-46-4
Molecular FormulaC22H19FN6O3C_{22}H_{19}FN_{6}O_{3}
Molecular Weight434.4 g/mol

Anticancer Properties

Research indicates that compounds containing a pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against prostate cancer cells, demonstrating promising results in reducing cell viability and inducing apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as protein kinases.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways (e.g., MAPK/ERK), which are often dysregulated in cancer.

Study 1: Antiproliferative Activity

In a recent study published in Molecules, the antiproliferative effects of various pyrazolo[3,4-d]pyridazine derivatives were assessed. The specific compound demonstrated a notable reduction in cell viability across multiple cancer cell lines, including prostate and breast cancer cells. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. Results indicated that the compound effectively inhibited several kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for drug development .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c1-13-19-11-24-29(18-9-3-15(23)4-10-18)21(19)22(32)28(27-13)12-20(31)26-17-7-5-16(6-8-17)25-14(2)30/h3-11H,12H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXVRPNCXJASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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